molecular formula C10H9NO4S B145793 7-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 87-02-5

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No. B145793
CAS RN: 87-02-5
M. Wt: 239.25 g/mol
InChI Key: KYARBIJYVGJZLB-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as 6-Amino-1-naphthol-3-sulfonic acid or I-Acid, is a chemical compound with the molecular formula C10H9NO4S . It is used as a dye intermediate, specifically for the synthesis of azo dyes such as direct copper salt green BTL, copper salt blue FBGL, and copper salt purple BBL .


Synthesis Analysis

The synthesis of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid involves the condensation of J acid with aniline in the medium of sodium bisulfite . This reaction is carried out at reflux for 40 hours and yields approximately 85% of the product .


Molecular Structure Analysis

The molecular structure of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid consists of a naphthalene ring substituted with an amino group at the 7-position, a hydroxy group at the 4-position, and a sulfonic acid group at the 2-position .


Chemical Reactions Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid is known to undergo azo coupling reactions. For instance, it can react with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions to give ratios of aminoazo to hydroxyazo compounds .


Physical And Chemical Properties Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid is a blue-gray crystalline solid . It is soluble in alkali but insoluble in organic solvents . The compound has a molecular weight of 257.27 g/mol . It has four hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Processes

  • Zhao De-feng (2005) explored a process for synthesizing sulfonamide containing two naphthalene rings, utilizing 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. This process was noted for its advantages in terms of being short, stable, and cost-effective (Zhao De-feng, 2005).
  • Katritzky et al. (1993) discussed the synthesis of dye intermediates using 4-amino-3-hydroxy-1-naphthalenesulfonic acid, a related compound, highlighting the chemical versatility and application in dye manufacturing (Katritzky et al., 1993).

Environmental and Analytical Applications

  • Alonso et al. (1999) investigated the use of ion-pair chromatography and mass spectrometry for the detection of naphthalenesulfonates, including 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, in industrial effluents. This research highlights its role in environmental monitoring (Alonso et al., 1999).

Molecular Structure and Dynamics Studies

  • Tauro and Coutinho (2000) conducted a PM3 study on the tautomers of a derivative of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, revealing insights into its molecular structure and stability, relevant for its use in dye manufacturing (Tauro & Coutinho, 2000).

Electrical and Semiconductor Properties

  • Wahed and Metwally (1994) examined the electrical conductivity of amino-hydroxy-naphthalenesulfonic acid complexes, finding that they behave as organic semiconductors. This indicates potential applications in electronic materials (Wahed & Metwally, 1994).

Sensor Development

  • Viscardi et al. (2002) studied the synthesis of an azodye using 6-amino-4-hydroxy-2-naphthalenesulfonic acid for monitoring blood parameters, demonstrating its applicability in sensor technology (Viscardi et al., 2002).

Fluorescence and Spectroscopy

  • Volchkov et al. (2009) investigated the fluorescence quenching of 7-amino-1,3-naphthalenesulfonic acid, suggesting its use in fluorescence studies and possibly in the development of fluorescent sensors (Volchkov et al., 2009).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARBIJYVGJZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026520
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-
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Product Name

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

CAS RN

87-02-5
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
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Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
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Record name J acid
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Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-
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Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Record name 7-amino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
İ Kaya, B Akyüz, F Kolcu, H Söyüt - Reactive and Functional Polymers, 2022 - Elsevier
… Using oxidative polycondensation method, poly-naphtol of 7-amino-4-hydroxy-2-naphthalenesulfonic acid and poly(imine) derived from 7-amino-4-hydroxy-2-naphthalene sulphonic …
Number of citations: 1 www.sciencedirect.com
R Kaminski, U Lauk, P Skrabal… - Helvetica chimica …, 1983 - Wiley Online Library
Azo coupling of 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid (1) with 3‐trifluoromethyl‐ and 4‐nitrobenzenediazonium ion in relative highly concentrated aqueous alkaline …
Number of citations: 30 onlinelibrary.wiley.com
F Doğan, I Kaya, K Temizkan - Journal of Molecular Catalysis B: Enzymatic, 2016 - Elsevier
… Monomer, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, was purchased from Sigma-Aldrich Chemical Company and used as received. All other chemicals and H 2 O 2 (30% w/w …
Number of citations: 9 www.sciencedirect.com
Z Xu, S Zheng, G Yang, Q Zhang, L Wang - Bulletin of environmental …, 2000 - Springer
… caused by three compounds with electron-withdrawing sulfo group (2-naphthalenesulfonic acid, 2-amino-1-naphthalenesulfonic acid and 7-amino-4hydroxy-2-naphthalenesulfonic acid…
Number of citations: 11 link.springer.com
D Zürrer, AM Cook, T Leisinger - Applied and Environmental …, 1987 - Am Soc Microbiol
Sulfur-limited batch enrichment cultures containing one of nine multisubstituted naphthalenesulfonates and an inoculum from sewage yielded several taxa of bacteria which could …
Number of citations: 147 journals.asm.org
R Daniel, CB Myers, J Kulkosky, K Taganov… - AIDS research and …, 2004 - liebertpub.com
… Here we describe the synthesis of a novel compound, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), which inhibits the in vitro activities of the full-length HIV-1 …
Number of citations: 6 www.liebertpub.com
J Fostel, D Montgomery, P Lartey - FEMS microbiology letters, 1996 - academic.oup.com
… Three of the parent compounds, 5HIAA (%hydroxy- I H-indole3-acetic acid), quinizarin (1,4_dihydroxyanthraquinone> and 7-amino-4-hydroxy-2-naphthalenesulfonic acid are also …
Number of citations: 26 academic.oup.com
G Viscardi, P Quagliotto, C Barolo, N Diulgheroff… - Dyes and pigments, 2002 - Elsevier
… Lyc̆ka et al. used 1 H NMR technique for the structural analysis of dyes obtained by coupling of benzenediazonium chloride with 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid…
Number of citations: 12 www.sciencedirect.com
SB Ahn, JP Kim, WS Shim - Fibers and Polymers, 2009 - Springer
… 7-amino4-hydroxy-2-naphthalenesulfonic acid, 7-acetyl-7-amino-4hydroxy-2-naphthalenesulfonic acid and 7-amino-4-hydroxy-2, 8-naphthalenedisulfonic acid was used as coupling …
Number of citations: 3 link.springer.com
JB Chang, SB Yuk, JS Park, JP Kim - Dyes and Pigments, 2012 - Elsevier
… The ensuing mixture was dropped into a solution of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (2.87 g, 0.012 mol) dissolved in water (100 mL) for coupling reaction. In the course of …
Number of citations: 25 www.sciencedirect.com

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